REACTION_CXSMILES
|
NC1C=CC(N[C:9]2[CH:10]=[CH:11][C:12]3[N:13]=[C:14]4[C:27]([O:28][C:29]=3[C:30]=2S(O)(=O)=O)=[C:26](Cl)[C:25]2[C:16]([O:17][C:18]3[C:23]([N:24]=2)=[CH:22][CH:21]=[C:20](NC2C=CC(N)=C(S(O)(=O)=O)C=2)[C:19]=3S(O)(=O)=O)=[C:15]4Cl)=CC=1S(O)(=O)=O>O.CC(C)=O>[CH:22]1[C:23]2[N:24]=[C:25]3[C:16](=[CH:15][C:14]4[C:27](=[CH:26]3)[O:28][C:29]3[C:12](=[CH:11][CH:10]=[CH:9][CH:30]=3)[N:13]=4)[O:17][C:18]=2[CH:19]=[CH:20][CH:21]=1
|
Name
|
|
Quantity
|
25.85 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)NC=1C=CC=2N=C3C(=C4OC5=C(C(=CC=C5N=C4C(=C3OC2C1S(=O)(=O)O)Cl)NC1=CC(=C(C=C1)N)S(=O)(=O)O)S(=O)(=O)O)Cl)S(=O)(=O)O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Salt (5% w/v) was added
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
the precipitated solid was collected
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2OC3=CC4=NC5=CC=CC=C5OC4=CC3=NC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |